molecular formula C12H13FN2O2S B2487019 N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine CAS No. 2007920-92-3

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

Cat. No.: B2487019
CAS No.: 2007920-92-3
M. Wt: 268.31
InChI Key: RFPVMLIIPGNCFR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine (CAS: 2007920-92-3) is a fluorinated thiazole derivative with the molecular formula C₁₂H₁₃FN₂O₂S and a molecular weight of 268.31 g/mol . It is primarily used in research settings, available in concentrations of 1 mM, 5 mM, and 10 mM, and requires storage at 2–8°C. The compound exhibits >95% purity and is noted for its stability in DMSO, with recommended storage at -80°C for long-term use (6 months) or -20°C for short-term (1 month) . Its structural features include a 5-fluorothiazole core and a 2,4-dimethoxybenzyl substituent, which may enhance solubility and modulate bioactivity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPVMLIIPGNCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2-Aminothiazole

The synthesis begins with the protection of 2-aminothiazole using tert-butoxycarbonyl (Boc) anhydride. This step prevents unwanted side reactions during subsequent lithiation. The Boc-protected intermediate, 2-(tert-butoxycarbonylamino)thiazole, is isolated in high yield (≥90%).

Double Lithiation and Fluorination

The protected thiazole undergoes double lithiation at −78°C using lithium diisopropylamide (LDA), followed by reaction with NFSI to introduce the fluorine atom at the 5-position. This step achieves regioselective fluorination with minimal byproducts. After aqueous workup and acid-mediated Boc deprotection, 5-fluorothiazol-2-amine hydrochloride is obtained in 35% overall yield.

Synthesis of 2,4-Dimethoxybenzyl Chloride

The DMB group is introduced via alkylation of 5-fluorothiazol-2-amine using 2,4-dimethoxybenzyl chloride. A patent by Prosidion Limited outlines a scalable method for synthesizing this key electrophile.

Chloromethylation of 2,4-Dimethoxybenzene

In a two-phase system (water/toluene), 2,4-dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid under phase-transfer catalysis (e.g., benzyltriethylammonium chloride). The chloromethylation proceeds at 40–50°C, yielding 2,4-dimethoxybenzyl chloride with high selectivity for the monochlorinated product.

Advantages of the Method

This approach avoids chromatographic purification, operates under mild conditions, and achieves multikilogram-scale production. The use of inexpensive reagents and a quaternary ammonium catalyst enhances cost-efficiency, making it suitable for industrial applications.

Alkylation of 5-Fluorothiazol-2-amine with 2,4-Dimethoxybenzyl Chloride

The final step involves nucleophilic substitution to attach the DMB group to the thiazole amine.

Reaction Conditions

5-Fluorothiazol-2-amine (free base) is reacted with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., acetonitrile or DMF) using potassium carbonate as a base. The mixture is stirred at 60–80°C for 12–24 hours, facilitating the formation of the target compound via N-alkylation.

Workup and Purification

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography. Analytical data (e.g., $$ ^1 \text{H NMR}, \text{LC-MS} $$) confirm the structure, with the DMB group’s methoxy protons appearing as singlets at δ 3.75–3.85 ppm and the thiazole protons resonating as distinct multiplets.

Experimental Optimization and Challenges

Fluorination Efficiency

The lithiation-fluorination step in thiazole synthesis requires strict temperature control (−78°C) to prevent side reactions. Over-lithiation can lead to decomposition, while insufficient lithiation results in low fluorination yields.

Alkylation Selectivity

Competing N- and S-alkylation pathways necessitate careful base selection. Potassium carbonate minimizes sulfur alkylation, favoring the desired N-DMB product.

Scalability

Both the chloromethylation and alkylation steps are designed for scalability. The patent-specified two-phase system for 2,4-dimethoxybenzyl chloride synthesis reduces waste and improves atom economy.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Advantages Source
Thiazole Fluorination Boc protection, LDA, NFSI, HCl deprotection 35% Regioselective fluorination
DMB Chloride Synthesis Phase-transfer catalysis, HCl, paraformaldehyde Not reported Scalable, no chromatography required
Alkylation K$$2$$CO$$3$$, acetonitrile, 80°C Not reported High N-selectivity

Chemical Reactions Analysis

Amine Alkylation and Acylation

The secondary amine group in N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine can undergo alkylation or acylation under standard conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields tertiary amines .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides .

Reaction TypeReagentsConditionsProduct
AlkylationR-X, BasePolar aprotic solvent, 25–60°CN-Alkylated derivative
AcylationR-COClRoom temperature, base (e.g., Et₃N)Amide derivative

Protecting Group Removal

The 2,4-dimethoxybenzyl (Dmb) group is acid-labile. Deprotection typically involves:

  • Acidic Cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane at 0–25°C removes the Dmb group, regenerating the primary amine .

Example Reaction :

This compoundTFA, DCM5-Fluorothiazol-2-amine+2,4-Dimethoxybenzyl cation\text{this compound} \xrightarrow{\text{TFA, DCM}} \text{5-Fluorothiazol-2-amine} + \text{2,4-Dimethoxybenzyl cation}

Key Data :

  • Stability : Dmb remains intact under basic and nucleophilic conditions but degrades rapidly in acidic media .

  • Yield : >90% deprotection efficiency reported for analogous Dmb-protected amines .

Electrophilic Aromatic Substitution on Thiazole

The 5-fluorothiazole ring may undergo electrophilic substitution, though the electron-withdrawing fluorine substituent deactivates the ring. Reactions are typically limited to positions activated by the amine:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Bromination or chlorination at the 4-position of thiazole is plausible but not documented for this compound.

Nucleophilic Reactions at the Thiazole Ring

The electron-deficient thiazole ring can participate in nucleophilic aromatic substitution (NAS) at the 2-position, though steric hindrance from the Dmb group may limit reactivity.

Example :

This compound+NaSH2-Mercaptothiazole derivative\text{this compound} + \text{NaSH} \rightarrow \text{2-Mercaptothiazole derivative}

Cross-Coupling Reactions

The fluorine atom on the thiazole ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), though no specific examples are reported for this compound.

Potential Reaction :

5-Fluorothiazol-2-amine+Arylboronic acidPd(PPh₃)₄, Base5-Arylthiazol-2-amine\text{5-Fluorothiazol-2-amine} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{5-Arylthiazol-2-amine}

Stability Under Oxidative and Reductive Conditions

  • Oxidation : The thiazole ring is resistant to oxidation, but the Dmb group may degrade under strong oxidants (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is unreported for fluorinated analogs .

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Core : 1,3,4-Thiadiazole (vs. thiazole in the target compound).
    • Substituents : 4-Chlorobenzylidene and 4-methylphenyl groups.
    • Bioactivity : Exhibits insecticidal and fungicidal properties, attributed to the thiadiazole scaffold .
    • Key Difference : The thiadiazole core may confer broader biological activity but lower metabolic stability compared to fluorinated thiazoles.
  • 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (): Substituents: 2,4-Dichlorophenoxymethyl group. Structural Feature: Intermolecular N–H⋯N hydrogen bonds stabilize crystal packing .
Thiazole Derivatives
  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS: 1493299-70-9, ): Substituents: 4-Chloro-2-fluorobenzyl group. Molecular Weight: 254.70 g/mol (C₁₀H₈ClFN₂S), smaller than the target compound. Bioactivity: Not explicitly stated, but fluorobenzyl groups are associated with enhanced receptor binding in medicinal chemistry .
  • 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS: 1603055-92-0, ):

    • Substituents : 4-Fluoro-2-methylphenyl and N-methyl groups.
    • Molecular Weight : 222.28 g/mol (C₁₁H₁₁FN₂S).
    • Comparison : The methyl group may increase lipophilicity, whereas the target’s dimethoxybenzyl group improves water solubility .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():

    • Substituents : 2,4-Difluorobenzamide and 5-chlorothiazole.
    • Bioactivity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
    • Key Feature : Amide functionality enables hydrogen bonding, absent in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents Solubility/Stability
N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine 268.31 Thiazole 5-Fluoro, 2,4-dimethoxybenzyl Stable in DMSO; store at 2–8°C
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 254.70 Thiazole 4-Chloro-2-fluorobenzyl No data; likely hydrophobic
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine N/A Thiadiazole 4-Chlorobenzylidene Likely moderate solubility
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 302.69 Thiazole 5-Chloro, 2,4-difluorobenzamide Enhanced crystallinity via H-bonds

Biological Activity

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound is characterized by its thiazole core, which is known for its diverse biological activities. The presence of the 5-fluoro substituent and the 2,4-dimethoxybenzyl group enhances its pharmacological potential. The thiazole ring is a common motif in many bioactive compounds, contributing to their ability to interact with various biological targets.

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been widely documented. In a comparative study, it was found that thiazole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound demonstrated effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Similar Thiazole DerivativeEscherichia coli16 µg/mL
Reference Compound (Ciprofloxacin)Klebsiella pneumoniae0.5 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that similar thiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

Case Study: Cytotoxic Effects

In a study involving the evaluation of cytotoxicity against multiple cancer cell lines, compounds structurally related to this compound showed varying degrees of potency:

  • MDA-MB-231 : IC50 = 12 µM
  • HT-29 : IC50 = 15 µM
  • A431 : IC50 = 10 µM

These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, as evidenced by increased sub-G1 cell populations in flow cytometry analyses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Similar compounds have shown moderate to high inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Apoptosis Induction : The compound may promote apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with its biological targets. These studies suggest favorable binding affinities with key proteins involved in cancer progression and bacterial resistance mechanisms.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
DNA Gyrase-9.3Hydrogen bonds and hydrophobic interactions
Caspase 3-8.7Ionic interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves coupling 5-fluorothiazol-2-amine with 2,4-dimethoxybenzyl halides (e.g., bromide or chloride) in the presence of a base like triethylamine or pyridine. Reaction conditions (temperature, solvent, stoichiometry) significantly impact yields. For example, highlights the use of pyridine as a solvent and base for thiazole-amide coupling, suggesting similar conditions could be adapted. Purification via column chromatography (e.g., silica gel) or recrystallization (e.g., methanol/water) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for benzyl groups), methoxy signals (δ ~3.8 ppm), and thiazole ring protons (δ ~8.0 ppm). provides analogous data for thiadiazole derivatives, emphasizing the importance of coupling constants for confirming substitution patterns.
  • IR : Look for N-H stretches (~3300 cm⁻¹ for amines) and C-F vibrations (~1100 cm⁻¹).
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₂H₁₄FN₂O₂S: 282.08 g/mol) .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodology : Common impurities include unreacted starting materials and byproducts from incomplete coupling. Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC for separation. notes that recrystallization from methanol effectively removes polar impurities .

Advanced Research Questions

Q. How does the electronic environment of the 2,4-dimethoxybenzyl group influence the reactivity of the thiazole amine in catalytic or biological interactions?

  • Methodology : Computational studies (DFT or NBO analysis) can map electron density distribution. highlights DFT-based vibrational analysis for similar thiazoles, showing that methoxy groups enhance electron donation to the thiazole ring, potentially modulating nucleophilicity at the amine site. Experimental validation via Hammett plots or kinetic studies is recommended .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives.
  • Cellular vs. Enzymatic Assays : Compare results from cell-based assays (e.g., cytotoxicity) and target-specific enzymatic assays (e.g., kinase inhibition). emphasizes the need for orthogonal assays in antitumor studies of thiazole derivatives.
  • Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay media, as aggregation can skew results .

Q. How can molecular docking and MD simulations predict the binding affinity of this compound to fluorophore-labeled enzymes (e.g., PFOR)?

  • Methodology :

  • Docking : Use AutoDock Vina or Schrödinger to model interactions between the thiazole amine and active-site residues (e.g., hydrogen bonding with catalytic aspartates). references PFOR inhibition by analogous thiazole-amides, suggesting conserved binding motifs.
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. What synthetic modifications to the 5-fluorothiazole core could enhance metabolic stability without compromising bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the thiazole to reduce oxidative metabolism. demonstrates improved stability in trifluoromethyl-substituted oxazol-amines. Alternatively, deuterate the benzyl group to slow CYP450-mediated degradation .

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